Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 325742-85-6) is a triazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 6. Its molecular formula is C₁₄H₁₃ClN₄O₂, with a molecular weight of 304.5 g/mol . The compound is commercially available (e.g., Combi-Blocks catalog number QY-5542) at 95% purity, though discontinuation of certain batch sizes has been noted . Triazolopyrimidines are of interest due to their structural versatility, enabling applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMDHRSHMWFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with suitable reagents such as formamidine or guanidine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Ethyl esters (e.g., compound 10 ) exhibit lower molecular weights (~280 g/mol) than methyl esters, which may improve solubility but reduce metabolic stability.
In contrast, antibacterial triazolopyrimidines (e.g., compound 1 ) are synthesized via traditional methods (e.g., DMSO-d6-based NMR characterization, column chromatography), with yields of 79–80%.
Biological Activity
Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₃ClN₄O₂
- Molecular Weight : 304.74 g/mol
- InChIKey : YACMDHRSHMWFOL-UHFFFAOYSA-N
The structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate multiple biological pathways:
- Antimicrobial Activity : Studies have shown that triazolo-pyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy .
- Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. The compound's structure allows it to interfere with nucleic acid synthesis and cellular signaling pathways critical for tumor growth . For instance, SAR studies suggest that modifications at specific positions on the triazole ring can significantly enhance cytotoxicity against various cancer cell lines .
- CNS Activity : Some studies have explored the neuropharmacological effects of similar compounds, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems may contribute to anticonvulsant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring has been linked to increased potency against microbial and cancerous cells due to enhanced electron-withdrawing effects.
- Methyl Group Positioning : The methyl group at position 5 contributes to hydrophobic interactions that are favorable for binding to biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
